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Compound of Interest

Compound Name: 2-OCTENAL

Cat. No.: B7820987 Get Quote

Abstract
This application note provides detailed protocols for the synthesis, purification, and

characterization of 2-octenal for its use as a high-purity analytical standard. Two primary

synthetic routes are presented: the oxidation of (E)-2-octen-1-ol and the base-catalyzed aldol

condensation of hexanal. Methodologies for purification via fractional distillation under reduced

pressure and comprehensive characterization to confirm identity and purity are described. This

document is intended for researchers, scientists, and professionals in drug development and

chemical analysis who require a reliable source of 2-octenal for their work.

Introduction
2-Octenal is an α,β-unsaturated aldehyde that finds applications in the flavor, fragrance, and

pharmaceutical industries. As an analytical standard, high-purity 2-octenal is essential for the

accurate quantification and identification of this compound in various matrices. Commercially

available standards can be costly, and in-house synthesis provides a cost-effective alternative.

This document outlines two robust and reproducible methods for the laboratory-scale synthesis

of 2-octenal.

The first method involves the oxidation of the commercially available (E)-2-octen-1-ol. This

approach is often preferred due to its high selectivity and yield. The second method is a

classical aldol condensation between hexanal and acetaldehyde, which is a fundamental

carbon-carbon bond-forming reaction. Both methods are followed by a rigorous purification
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step to ensure the final product meets the stringent purity requirements for an analytical

standard.

Physicochemical Data
A summary of the key physicochemical properties of trans-2-octenal is provided in the table

below.

Property Value Reference(s)

Molecular Formula C₈H₁₄O [1]

Molecular Weight 126.20 g/mol [2]

CAS Number 2548-87-0 [2]

Appearance Colorless to pale yellow liquid

Boiling Point 84-86 °C at 19 mmHg

Density 0.846 g/mL at 25 °C

Refractive Index 1.450-1.455 at 20 °C

Purity (Typical) ≥96.0% (GC)

Storage Conditions
2-8°C, under an inert

atmosphere

Experimental Protocols
Method 1: Synthesis of 2-Octenal via Oxidation of (E)-2-
Octen-1-ol
This protocol is based on a Swern oxidation, a mild and efficient method for converting primary

alcohols to aldehydes.

Materials:

(E)-2-Octen-1-ol (1.0 eq)
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Oxalyl chloride (1.5 eq)

Dimethyl sulfoxide (DMSO) (2.5 eq)

Triethylamine (5.0 eq)

Anhydrous dichloromethane (DCM)

Water

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Three-necked round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Thermometer

Nitrogen inlet

Dry ice/acetone bath

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:
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Reaction Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic

stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask under a

nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.

Activator Preparation: Add anhydrous dichloromethane to the flask. Slowly add oxalyl

chloride (1.5 eq) to the stirred solvent.

Oxidant Addition: In a separate flask, dissolve DMSO (2.5 eq) in anhydrous DCM. Add this

solution dropwise to the oxalyl chloride solution via the dropping funnel, ensuring the internal

temperature is maintained below -60 °C. Stir the mixture for 15 minutes.

Alcohol Addition: Dissolve (E)-2-octen-1-ol (1.0 eq) in a minimal amount of anhydrous DCM.

Add the alcohol solution dropwise to the reaction mixture while maintaining the temperature

at -78 °C. Stir for 45 minutes.

Base Addition: Slowly add triethylamine (5.0 eq) to the reaction mixture, keeping the

temperature below -60 °C. After the addition is complete, stir for an additional 30 minutes at

-78 °C.

Work-up: Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated

sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Method 2: Synthesis of 2-Octenal via Aldol
Condensation
This protocol is a general procedure for a base-catalyzed crossed-aldol condensation.

Materials:

Hexanal (1.0 eq)
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Acetaldehyde (1.2 eq)

Sodium hydroxide (NaOH)

Ethanol (95%)

Diethyl ether

1 M Hydrochloric acid (HCl)

Water

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Three-necked round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Thermometer

Ice bath

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and thermometer, combine hexanal (1.0 eq) and acetaldehyde (1.2 eq) in

95% ethanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of NaOH (0.2

eq) in water and add it dropwise to the stirred aldehyde mixture over 30 minutes, maintaining

the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Work-up: Cool the reaction mixture in an ice bath and neutralize with 1 M HCl to a pH of ~7.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash

the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent using a rotary evaporator.

Purification: Fractional Distillation Under Reduced
Pressure
The crude 2-octenal obtained from either synthesis method can be purified by fractional

distillation under reduced pressure to obtain the high-purity analytical standard.

Set up a fractional distillation apparatus for vacuum distillation.

Transfer the crude 2-octenal to the distillation flask.

Slowly reduce the pressure using a vacuum pump.

Gently heat the distillation flask.

Collect the fraction that distills at 84-86 °C under a pressure of 19 mmHg.

Characterization and Quality Control
The identity and purity of the synthesized 2-octenal must be confirmed before it can be used

as an analytical standard.

Characterization Data:
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Technique Expected Result

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 9.50 (d, J=7.8 Hz, 1H, CHO), 6.86 (dt,

J=15.6, 6.8 Hz, 1H, =CH-CHO), 6.12 (dt,

J=15.6, 1.4 Hz, 1H, -CH=), 2.33 (q, J=7.2 Hz,

2H, -CH₂-CH=), 1.45-1.25 (m, 4H, -(CH₂)₂-),

0.90 (t, J=7.2 Hz, 3H, -CH₃).

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 194.2, 158.8, 132.9, 32.5, 31.2, 27.8,

22.4, 13.9.

IR (ATR)

ν (cm⁻¹): 2957, 2928, 2859 (C-H stretch), 1690

(C=O stretch, conjugated aldehyde), 1640 (C=C

stretch), 1465, 970 (trans C-H bend).

Gas Chromatography (GC)
A single major peak corresponding to 2-octenal

with a purity of ≥96.0%.

Mass Spectrometry (MS) m/z (%): 126 (M⁺), 111, 97, 83, 69, 55, 41.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis and certification of 2-octenal.
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Caption: Logical workflow for the quality control of synthesized 2-octenal.

Conclusion
The protocols described in this application note provide reliable and reproducible methods for

the synthesis of high-purity 2-octenal. The choice between the oxidation and aldol

condensation routes may depend on the availability of starting materials and the desired scale

of the synthesis. Rigorous purification and characterization are crucial to ensure the final

product is suitable for use as an analytical standard. By following these detailed procedures,

researchers can produce their own 2-octenal standard, enabling accurate and precise

analytical measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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